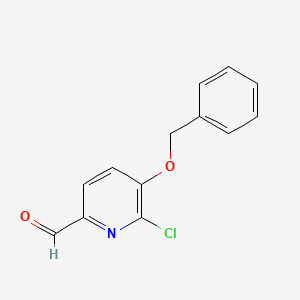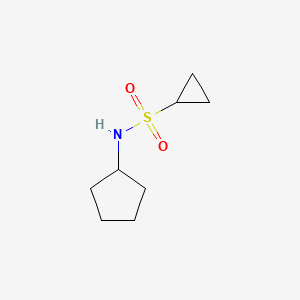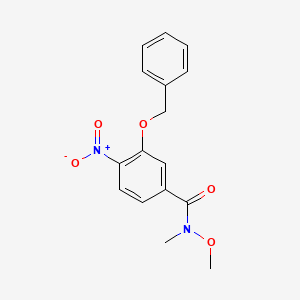![molecular formula C8H10F3N3O2S B1440260 2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 1198062-38-2](/img/structure/B1440260.png)
2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate” is a chemical compound. It is a powder at room temperature . The compound has a molecular weight of 185.15 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 185.15 .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Research on 1,3,4-thiadiazole derivatives, including compounds similar to 2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate, has demonstrated a variety of synthesis methods and chemical properties. These compounds are synthesized through reactions that benefit from liquid-liquid phase transfer catalysis, microwave irradiation, and conventional heating methods, showcasing their chemical versatility and the potential for efficient production methods. For example, the use of ethyl chlorocarbamate in reactions with 2-amino-5-aryloxymethylene-1,3,4-thiadiazoles under phase transfer catalysis conditions results in high yields and easy handling (Chai Lan-qin & Wang Xi-cun, 2004). Another study highlighted the synthesis of 1,3,4‐thiadiazol-2-yl urea derivatives under microwave irradiation, offering a more efficient synthesis route compared to traditional methods (Kejian Li & Wenbin Chen, 2008).
Molecular Aggregation and Spectroscopic Studies
The aggregation behavior and spectroscopic properties of 1,3,4-thiadiazole derivatives have been explored, indicating their potential in materials science and photonic applications. Spectroscopic studies on molecules like 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol demonstrate how solvent effects influence molecular aggregation, which is crucial for understanding their optical properties (A. Matwijczuk et al., 2016).
Antimicrobial Applications
The antimicrobial properties of 1,3,4-thiadiazole derivatives have been widely studied, with some compounds showing promising antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents. For instance, the synthesis and preliminary antimicrobial study of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives reveal their effectiveness against various bacterial and fungal strains (Husam A. Ameen & Ahlam J. Qasir, 2017).
Electroluminescence and Photoluminescence
Electroluminescence and photoluminescence studies on iridium(III) complexes with 1,3,4-thiadiazole derivative ligands have demonstrated their utility in organic light-emitting diodes (OLEDs). These findings suggest applications in creating efficient emitters for OLED technology, potentially improving display and lighting technologies (Yi-Ming Jing et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2S/c1-4(2)5-13-14-6(17-5)12-7(15)16-3-8(9,10)11/h4H,3H2,1-2H3,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKQPUHQWIANES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid](/img/structure/B1440184.png)
![Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1440185.png)

![tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440189.png)

![3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one](/img/structure/B1440194.png)



![3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid](/img/structure/B1440198.png)
![4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1440200.png)